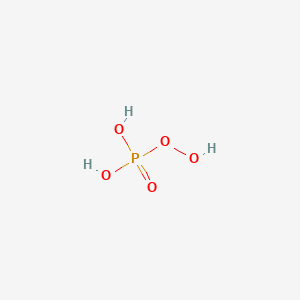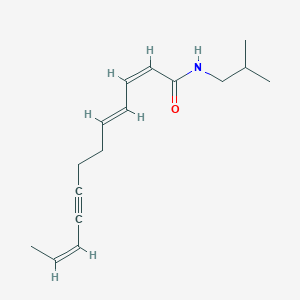
Peroxyphosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxyphosphoric acid is a phosphorus oxoacid.
Applications De Recherche Scientifique
1. Fuel Cell Technology
Peroxyphosphoric acid derivatives, specifically polybenzimidazole films doped with phosphoric acid, show promise in fuel cell technology. These materials exhibit noteworthy proton conductivity and low methanol vapor permeability, crucial for efficient hydrogen/air and direct methanol fuel cells (Wainright et al., 1995).
2. Air Pollution Treatment
In situ generated peroxymonophosphoric acid (PMPA) has been applied for the removal of acetaldehyde, a common air pollutant. Using electrolytic cells, PMPA demonstrates approximately 95% oxidative removal efficiency of acetaldehyde, presenting a competitive and effective solution for air purification (Muthuraman et al., 2017).
3. Chemical Synthesis and Stability
Peroxyphosphoric acid plays a versatile role in the chemical synthesis of polyepoxides, crucial for creating plasticizers, resins, and adhesives. The study of its thermal behavior is vital for safety and efficiency in these processes (Vianello et al., 2018).
4. Environmental Management
Phosphogypsum, a by-product of phosphoric acid production, poses significant environmental challenges. Research into the environmental impacts and management strategies of phosphogypsum is critical for reducing its negative effects (Tayibi et al., 2009).
5. Wastewater Disinfection
Peracetic acid, closely related to peroxyphosphoric acid, has been extensively studied for its effectiveness as a disinfectant in wastewater treatment. Its broad spectrum of antimicrobial activity without leaving toxic residuals makes it an advantageous choice (Kitis, 2004).
Propriétés
Numéro CAS |
13598-52-2 |
|---|---|
Nom du produit |
Peroxyphosphoric acid |
Formule moléculaire |
H3O5P |
Poids moléculaire |
113.99 g/mol |
Nom IUPAC |
hydroxy dihydrogen phosphate |
InChI |
InChI=1S/H3O5P/c1-5-6(2,3)4/h1H,(H2,2,3,4) |
Clé InChI |
MPNNOLHYOHFJKL-UHFFFAOYSA-N |
SMILES |
OOP(=O)(O)O |
SMILES canonique |
OOP(=O)(O)O |
Synonymes |
O3POOH peroxymonophosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-butan-2-yl-3,8-dimethyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-4-carboxamide](/img/structure/B1236722.png)

![tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B1236725.png)







![1-[2-(4-chloro-5-(18F)fluoranyl-2-methylphenyl)sulfanylphenyl]-N,N-dimethylmethanamine](/img/structure/B1236739.png)
